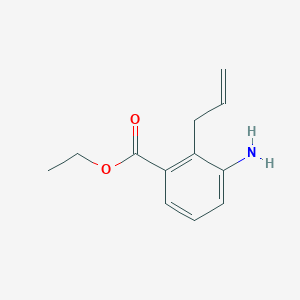
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate is an organic compound characterized by its unique structure, which includes an aziridine ring and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate alkene with a nitrene source, such as azides or iminoiodinanes, under catalytic conditions.
Alkylation: The aziridine intermediate is then alkylated with a suitable alkyl halide to introduce the dimethyl groups.
Formation of the Enone: The next step involves the formation of the enone structure through a condensation reaction, typically using an aldol condensation.
Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base such as pyridine to yield the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aziridine ring is reactive towards nucleophilic substitution, where nucleophiles such as amines or thiols can open the ring to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products include carboxylic acids or ketones depending on the extent of oxidation.
Reduction: Products include alcohols or alkanes.
Substitution: Products include substituted aziridines or open-chain amines.
科学的研究の応用
Chemistry
In organic synthesis, (E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate can be used as a building block for more complex molecules
Biology
The compound’s aziridine ring is of interest in biological studies due to its potential reactivity with nucleophiles in biological systems, which can lead to the development of new bioactive molecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its reactive aziridine ring.
Industry
In the materials science industry, the compound could be used in the synthesis of polymers or as a precursor for materials with specific properties, such as adhesives or coatings.
作用機序
The mechanism of action of (E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate involves its interaction with nucleophiles through the aziridine ring. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The enone moiety can also participate in Michael addition reactions, further contributing to its reactivity.
類似化合物との比較
Similar Compounds
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol: Similar structure but with a hydroxyl group instead of an acetate ester.
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl chloride: Similar structure but with a chloride group instead of an acetate ester.
Uniqueness
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate is unique due to its combination of an aziridine ring and an enone moiety, which provides a distinct reactivity profile compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
[(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C12H21NO2/c1-9(7-8-15-10(2)14)5-6-11-12(3,4)13-11/h7,11,13H,5-6,8H2,1-4H3/b9-7+ |
InChIキー |
CQDDPUCJKMDJFL-VQHVLOKHSA-N |
異性体SMILES |
C/C(=C\COC(=O)C)/CCC1C(N1)(C)C |
正規SMILES |
CC(=CCOC(=O)C)CCC1C(N1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Tosyl-5,6-dihydroindolo[2,3-b]indole](/img/structure/B12071844.png)








![3-Ethyl-2-[3-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12071896.png)
![6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12071902.png)

